molecular formula C21H22N4O2S B2485331 (E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide CAS No. 2035017-72-0

(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide

Cat. No.: B2485331
CAS No.: 2035017-72-0
M. Wt: 394.49
InChI Key: CVHXDMYVCHZTCN-CMDGGOBGSA-N
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Description

(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds similar to (E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide have shown promising results in anticancer research. For instance, a series of 2-anilinonicotinyl-linked acrylamide conjugates demonstrated cytotoxic activity against various human cancer cell lines. Specific compounds exhibited potent cytotoxicity, especially against the A549 human lung adenocarcinoma epithelial cell line. These compounds caused cell-cycle effects, leading to apoptotic cell death, and interacted efficiently with the active site of tubulin, indicating potential as tubulin polymerization inhibitors (Kamal et al., 2014).

Antimicrobial Activity

Compounds containing thiazolo and pyridine moieties, like the one , have shown antimicrobial properties. Specific thiazolo[3,2]pyridines containing the pyrazolyl moiety were synthesized and demonstrated antimicrobial activities. The structures of these compounds were established, and they were screened for effectiveness against various microbes (El-Emary et al., 2005).

Cytotoxicity and Antiparkinsonian Activities

Various derivatives of similar compounds have been explored for their cytotoxicity and potential antiparkinsonian activities. A study focused on thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives derived from a specific pyridine compound demonstrated that many of these derivatives possess notable analgesic and antiparkinsonian activities, comparable to recognized drugs like Valdecoxib® and Benzatropine® (Amr et al., 2008).

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-27-18-7-3-2-5-15(18)8-9-19(26)23-16-10-13-25(14-11-16)21-24-17-6-4-12-22-20(17)28-21/h2-9,12,16H,10-11,13-14H2,1H3,(H,23,26)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHXDMYVCHZTCN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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